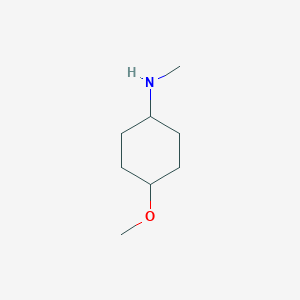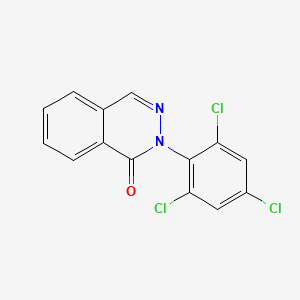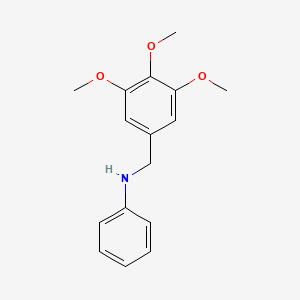
mPEG12-Br
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
MPEG12-Br is a PEG-based PROTAC linker . It is not currently in stock and may be available by custom synthesis .Molecular Structure Analysis
The molecular formula of this compound is C25H51BrO12 . The exact mass is 622.26 and the molecular weight is 623.580 .Chemical Reactions Analysis
This compound is a PEG derivative containing a bromide group. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The molecular weight of this compound is 623.57 . The exact physical and chemical properties such as density, boiling point, and melting point are not available .Wissenschaftliche Forschungsanwendungen
1. Application in Digital Repositories for Scientific Publications
The Museu Paraense Emilio Goeldi (MPEG) uses technology to share scientific publications across various research areas including Botany, Zoology, Environment Sciences, and Social Sciences. This technology enables free access to scientific productions between teaching and research institutions, enhancing the dissemination of science (Medeiros, Paulo, & Sousa, 2013).
2. Enhanced Charge Injection Capacity for Electrical Stimulation of Neural Cells
The synthesis of amphiphilic reduced graphene oxide (rGO) covalently functionalized with methoxy poly(ethylene glycol) (mPEG) chains, demonstrated an enhancement in double-layer charging capacitance. This technology has potential applications in neural prostheses due to its ability to stimulate neural cells electrically, offering a safer and more efficacious solution (Zhang et al., 2014).
3. Polymer Stabilized Silver Nanoparticles Synthesis
Methoxypolyethylene glycol (MPEG) has been utilized in the preparation of polymer stabilized colloidal silver through an ultra-violet irradiation technique. MPEG acts both as a reducing agent and a stabilizer for silver particles, representing a novel approach in nanoparticle synthesis (Mallick, Witcomb, & Scurrell, 2004).
4. Inhibition of P-glycoprotein Mediated Efflux
Monomethoxy poly(ethylene glycol)-block-poly(D,L-lactic acid) (mPEG-PLA) has shown to inhibit P-glycoprotein (P-gp) in Caco-2 cells. This research is important for understanding the relationship between PLA chain length in mPEG-PLA and its impact on P-gp efflux, contributing to the development of mPEG-PLA in drug delivery (Li et al., 2014).
5. pH-Sensitive Hydrogel for Drug Delivery Systems
A new kind of pH-sensitive hydrogel based on PLA, MPEG, and itaconic acid was developed for drug delivery systems. This hydrogel exhibits great pH-responsiveness and is suitable for smart drug delivery applications (Wang et al., 2012).
6. Tissue Engineering Applications
Methoxypolyethylene glycol (mPEG) derivatives have been used in the production of three-dimensional porous scaffolds for tissue engineering. The functionalization of mPEG impacts the morphology and physical properties of these scaffolds, offering potential in various biomedical applications (Kumar, Pillay, & Choonara, 2021).
Wirkmechanismus
Target of Action
mPEG12-Br, also known as m-PEG12-bromide, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The bromide (Br) group in this compound is a very good leaving group for nucleophilic substitution reactions . This property is crucial for the formation of the covalent bond between the PROTAC and the target protein.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system. This system is responsible for protein degradation within cells . By acting as a linker in PROTACs, this compound enables the selective degradation of target proteins . This can have downstream effects on various cellular processes, depending on the specific target protein being degraded.
Pharmacokinetics
The hydrophilic polyethylene glycol (peg) spacer in this compound increases its solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The result of the action of this compound is the selective degradation of target proteins within cells . This can lead to a variety of molecular and cellular effects, depending on the specific target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms.
Action Environment
The action of this compound, like many other drugs, can be influenced by various environmental factors These could include factors such as pH, temperature, and the presence of other molecules that could interact with this compound.
Biochemische Analyse
Biochemical Properties
Methoxy-polyethylene glycol 12-bromide plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through nucleophilic substitution reactions. The bromide group in methoxy-polyethylene glycol 12-bromide is replaced by nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of stable covalent bonds. This property makes methoxy-polyethylene glycol 12-bromide an excellent reagent for bioconjugation, drug delivery, and surface functionalization .
Cellular Effects
Methoxy-polyethylene glycol 12-bromide influences various cellular processes by modifying the surface properties of cells and biomolecules. It can alter cell signaling pathways, gene expression, and cellular metabolism by covalently attaching to cell surface proteins and receptors. This modification can lead to changes in cell behavior, including altered cell adhesion, migration, and proliferation. Methoxy-polyethylene glycol 12-bromide has been shown to affect the function of immune cells, cancer cells, and stem cells, making it a valuable tool in cell biology research .
Molecular Mechanism
The molecular mechanism of methoxy-polyethylene glycol 12-bromide involves its ability to form covalent bonds with biomolecules through nucleophilic substitution reactions. The bromide group in methoxy-polyethylene glycol 12-bromide is replaced by nucleophiles, resulting in the formation of stable covalent bonds. This interaction can lead to enzyme inhibition or activation, changes in gene expression, and alterations in protein function. Methoxy-polyethylene glycol 12-bromide can also interact with DNA and RNA, leading to changes in their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methoxy-polyethylene glycol 12-bromide can change over time due to its stability and degradation. Methoxy-polyethylene glycol 12-bromide is generally stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that methoxy-polyethylene glycol 12-bromide can have lasting effects on cellular function, including changes in cell signaling pathways and gene expression. These effects can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of methoxy-polyethylene glycol 12-bromide vary with different dosages in animal models. At low doses, methoxy-polyethylene glycol 12-bromide can enhance cell function and promote cell survival. At high doses, it can have toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which methoxy-polyethylene glycol 12-bromide is effective without causing harm. These findings highlight the importance of optimizing dosage in experimental settings .
Metabolic Pathways
Methoxy-polyethylene glycol 12-bromide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. The compound can affect metabolic flux and metabolite levels by modifying the activity of key enzymes involved in metabolic processes. Methoxy-polyethylene glycol 12-bromide can also influence the production of reactive oxygen species and other metabolic byproducts, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, methoxy-polyethylene glycol 12-bromide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of methoxy-polyethylene glycol 12-bromide, influencing its activity and function. The compound can be taken up by cells through endocytosis and transported to specific cellular compartments, where it exerts its effects .
Subcellular Localization
Methoxy-polyethylene glycol 12-bromide is localized to specific subcellular compartments, where it can affect its activity and function. The compound can be directed to particular organelles through targeting signals or post-translational modifications. This localization can influence the effectiveness of methoxy-polyethylene glycol 12-bromide in modifying biomolecules and altering cellular processes. Understanding the subcellular localization of methoxy-polyethylene glycol 12-bromide is crucial for optimizing its use in biochemical research .
Eigenschaften
IUPAC Name |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51BrO12/c1-27-4-5-29-8-9-31-12-13-33-16-17-35-20-21-37-24-25-38-23-22-36-19-18-34-15-14-32-11-10-30-7-6-28-3-2-26/h2-25H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKRQHNXAMEUPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51BrO12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B3107625.png)
![(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine](/img/structure/B3107635.png)

![1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)-](/img/structure/B3107652.png)




![Butyl[(4-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B3107674.png)



![tert-butyl N-[(3S,5R)-5-(trifluoromethyl)piperidin-3-yl]carbamate](/img/structure/B3107690.png)
![7-Methylpyrazolo[1,5-a]pyridine](/img/structure/B3107699.png)
